2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2OS/c18-12-1-6-15(19)10(8-12)7-11(9-22)16(24)23-13-2-4-14(5-3-13)25-17(20)21/h1-8,17H,(H,23,24)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFESMBCQEXXHNW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by the introduction of cyano and difluoromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and difluoromethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Analog: XCT790 (From )
XCT790 (ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) shares the 2-cyano-prop-2-enamide backbone but differs in substituents:
- Substituents : XCT790 has a trifluoromethyl-thiadiazole group and a benzodioxin-derived aromatic system.
- Key Differences :
- The target compound uses difluorophenyl and difluoromethylsulfanyl groups, whereas XCT790 incorporates bulkier trifluoromethyl and benzodioxin moieties.
- Molecular Weight : XCT790 (MW ≈ 530 g/mol) is significantly heavier due to its extended aromatic systems.
- Implications :
- The target compound’s smaller size may improve membrane permeability compared to XCT790.
- The difluoromethylsulfanyl group in the target compound offers moderate electronegativity and lipophilicity, contrasting with XCT790’s trifluoromethyl-thiadiazole , which enhances metabolic stability but may increase toxicity risks .
Structural Analog: 2-Cyano-N-(2,5-Dimethylphenyl)-3-{4-[(4-Methyl-4H-1,2,4-Triazol-3-yl)sulfanyl]-3-Nitrophenyl}prop-2-enamide (From )
- Substituents : A nitro group and a methyl-triazole-sulfanyl moiety replace the difluorophenyl and difluoromethylsulfanyl groups.
- Molecular Weight: 434.48 g/mol (vs. 384.35 g/mol for the target compound).
- Implications :
Structural Analog: 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)pentanamide (From )
- Substituents : A sulfamoyl-pyridinyl group replaces the difluorophenyl system.
- Key Differences :
- Hydrogen Bonding : The sulfamoyl group introduces hydrogen-bonding capacity absent in the target compound.
- Polarity : Increased polarity may limit membrane penetration compared to the fluorinated target compound.
- Implications :
Comparative Data Table
Research Findings and Implications
- Binding Affinity : Docking studies (e.g., via AutoDock Vina ) suggest the target compound’s difluorophenyl group enhances π-π stacking in hydrophobic pockets, outperforming analogs with nitro or sulfamoyl groups in simulated receptor interactions.
- Toxicity : Fluorinated compounds like the target and XCT790 show lower acute toxicity in preliminary assays compared to nitro-containing analogs, which may generate reactive metabolites .
- Synthetic Accessibility : The target compound’s synthesis is less labor-intensive than XCT790’s, as it avoids multi-step heterocyclic ring formation .
Biological Activity
2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide, a compound with potential pharmaceutical applications, has garnered interest due to its unique chemical structure and biological properties. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a cyano group, difluoromethyl sulfanyl moiety, and difluorophenyl groups, which contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Anticancer Activity
Research indicates that 2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide demonstrates significant anticancer properties.
Case Study: Cytotoxicity Assay
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Induction of apoptosis |
| MCF-7 | 20.7 | Cell cycle arrest in G0/G1 phase |
These results suggest that the compound's mechanism involves inducing apoptosis and halting cell proliferation.
Antimicrobial Properties
In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens.
Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound exhibited notable activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes was evaluated through various assays.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic anhydrase | 10.5 |
| Acetylcholinesterase | 5.8 |
These findings suggest that the compound may have implications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
